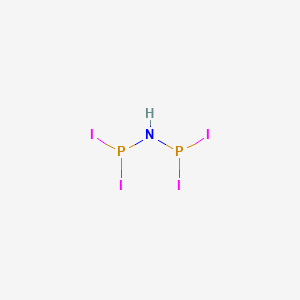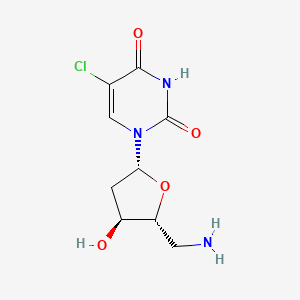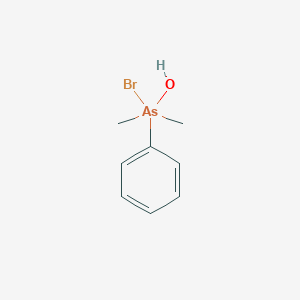
Bromo(dimethyl)phenyl-lambda~5~-arsanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dimethyl)phenyl-lambda~5~-arsanol: is an organoarsenic compound characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(dimethyl)phenyl-lambda~5~-arsanol typically involves the reaction of phenylarsine oxide with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(dimethyl)phenyl-lambda~5~-arsanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various substituted phenylarsine derivatives.
Applications De Recherche Scientifique
Bromo(dimethyl)phenyl-lambda~5~-arsanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s biological activity is studied for potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Bromo(dimethyl)phenyl-lambda~5~-arsanol exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Phenylarsine oxide: Similar in structure but lacks the bromine and methyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic but lacks the phenyl group.
Arsenobenzene: Contains an arsenic-phenyl bond but lacks the bromine and methyl groups.
Uniqueness: Bromo(dimethyl)phenyl-lambda~5~-arsanol is unique due to the combination of bromine, methyl, and phenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59332-63-7 |
|---|---|
Formule moléculaire |
C8H12AsBrO |
Poids moléculaire |
279.01 g/mol |
Nom IUPAC |
bromo-hydroxy-dimethyl-phenyl-λ5-arsane |
InChI |
InChI=1S/C8H12AsBrO/c1-9(2,10,11)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
Clé InChI |
ORPNYARQNBKZQA-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)(C1=CC=CC=C1)(O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
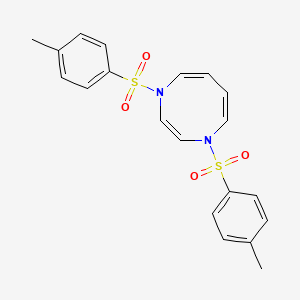
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
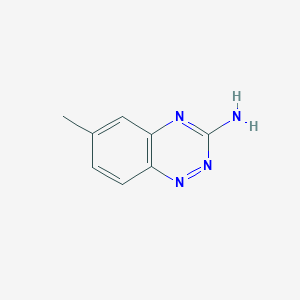


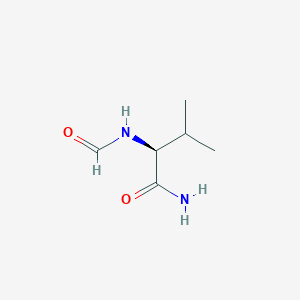

![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

